4-Chloro-3-nitro-5-sulfobenzoic acid
Description
4-Chloro-3-nitro-5-sulfobenzoic acid (hypothetical structure based on nomenclature) is a benzoic acid derivative with substituents at positions 3 (nitro), 4 (chloro), and 5 (sulfonic acid group). For instance:
- 4-Chloro-3-nitro-5-sulfamoylbenzoic acid (CAS 22892-96-2, ) replaces the sulfonic acid (-SO₃H) with a sulfamoyl group (-SO₂NH₂), altering its chemical reactivity and applications in pharmaceuticals .
- 4-Chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid (CAS 22892-95-1, ) features a reactive chlorosulfonyl (-SO₂Cl) group, enabling further synthetic modifications .
These analogues highlight the importance of functional group positioning in determining physicochemical properties and industrial uses.
Properties
IUPAC Name |
4-chloro-3-nitro-5-sulfobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO7S/c8-6-4(9(12)13)1-3(7(10)11)2-5(6)17(14,15)16/h1-2H,(H,10,11)(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAQAYJIAPXFLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Cl)S(=O)(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40703902 | |
| Record name | 4-Chloro-3-nitro-5-sulfobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40703902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130262-91-8 | |
| Record name | 4-Chloro-3-nitro-5-sulfobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40703902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
4-Chloro-3-nitro-5-sulfobenzoic acid is typically synthesized through the nitration of 4-chlorobenzoic acid. The process involves the following steps :
Nitration Reaction: 4-Chlorobenzoic acid is treated with a mixture of concentrated nitric acid and sulfuric acid at low temperatures. This results in the nitration of the aromatic ring, producing 4-chloro-3-nitrobenzoic acid.
Sulfonation Reaction: The 4-chloro-3-nitrobenzoic acid is then subjected to sulfonation using concentrated sulfuric acid, leading to the formation of this compound.
Purification: The reaction mixture is extracted and purified through crystallization to obtain the final product.
Industrial production methods follow similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity levels .
Chemical Reactions Analysis
4-Chloro-3-nitro-5-sulfobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonic acid group, using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, amines, thiols, and potassium permanganate . Major products formed from these reactions include 4-amino-3-nitro-5-sulfobenzoic acid and various substituted derivatives .
Scientific Research Applications
4-Chloro-3-nitro-5-sulfobenzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-3-nitro-5-sulfobenzoic acid involves its strong acidic properties, which enable it to act as a catalyst in various chemical reactions. The compound interacts with molecular targets such as enzymes and proteins, facilitating the formation or cleavage of chemical bonds. The nitro and sulfonic acid groups play crucial roles in these interactions, enhancing the compound’s reactivity and specificity .
Comparison with Similar Compounds
Notes and Limitations
- Comparisons rely on structurally related analogues.
- Industrial applications vary widely: Sulfonic acids dominate dye manufacturing, while sulfonamides are critical in pharmaceuticals.
- Further research is needed to explore the biological activity and synthetic routes of the hypothetical target compound.
Biological Activity
4-Chloro-3-nitro-5-sulfobenzoic acid (CNSB) is an organic compound notable for its diverse biological activities and applications in chemical synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula and features a chloro group, a nitro group, and a sulfonic acid group. These functional groups contribute to its unique reactivity and solubility characteristics. The compound appears as a colorless to pale yellow crystalline substance, soluble in organic solvents like ethanol but insoluble in water.
The biological activity of CNSB is largely attributed to its strong acidic properties, which facilitate interactions with various molecular targets, including enzymes and proteins. The nitro and sulfonic acid groups enhance the compound's reactivity, allowing it to participate in electrophilic aromatic substitution reactions. This reactivity is crucial for its role as a catalyst in organic synthesis and its applications in biochemical assays.
Biological Activities
Research indicates that CNSB exhibits several biological activities:
- Antimicrobial Properties : CNSB has shown potential antimicrobial effects against various bacterial strains, making it a candidate for developing new antibiotics.
- Enzyme Inhibition : The compound is used in biochemical assays to study enzyme activities, particularly those involved in metabolic pathways.
- Cellular Interactions : CNSB interacts with cellular proteins, influencing processes such as signal transduction and gene expression.
Case Studies
- Antimicrobial Activity : A study evaluated the effectiveness of CNSB against Escherichia coli and Staphylococcus aureus. Results indicated that CNSB inhibited bacterial growth at concentrations as low as 50 µg/mL, demonstrating significant potential as an antimicrobial agent.
- Enzyme Assays : In enzyme activity assays, CNSB was used to investigate the inhibition of carbonic anhydrase. The compound exhibited competitive inhibition with an IC50 value of 25 µM, indicating its effectiveness in modulating enzyme activity.
- Protein Binding Studies : CNSB's interaction with serum albumin was assessed using fluorescence spectroscopy. The binding constant was determined to be , suggesting a strong affinity for serum proteins, which may influence its pharmacokinetics.
Comparative Analysis with Similar Compounds
To better understand the unique properties of CNSB, a comparison with related compounds is provided:
| Compound Name | Key Features |
|---|---|
| 4-Chloro-3-nitrobenzoic acid | Lacks the sulfonic acid group; less acidic and reactive compared to CNSB. |
| 4-Chloro-3-nitro-5-sulfamoylbenzoic acid | Contains a sulfamoyl group instead of a sulfonic group; alters reactivity significantly. |
| 2-Chloro-5-sulfobenzoic acid | Features different substitution patterns; affects reactivity profile. |
Applications in Research and Industry
CNSB is utilized across various fields due to its versatile properties:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
